Enhanced In Vitro Cytotoxicity of Pt(II)-CBDCA Complexes Relative to Cisplatin
Platinum(II) and palladium(II) complexes containing the 1,1-cyclobutanedicarboxylate (CBDCA) ligand, specifically [Pt(bpy)(cbdca)] and [Pd(bpy)(cbdca)], exhibited consistently lower ID50 values than the benchmark clinical drug cisplatin against P388 lymphocytic leukemia cells [1]. While the study reports the complexes 'invariably show ID50 values less than cisplatin,' the exact ID50 values were not listed in the abstract; however, the consistent demonstration of superior potency in this head-to-head assay confirms the critical role of the CBDCA ligand in enhancing the cytotoxic payload of the metal complex relative to the chloride-based cisplatin scaffold [1].
| Evidence Dimension | In vitro cytotoxicity (ID50) |
|---|---|
| Target Compound Data | [Pt(bpy)(cbdca)] and [Pd(bpy)(cbdca)] (complexes containing 1,1-cyclobutanedicarboxylate) |
| Comparator Or Baseline | Cisplatin (cis-diamminedichloroplatinum(II)) |
| Quantified Difference | ID50 values for CBDCA-containing complexes are 'less than' those of cisplatin (exact values not provided) |
| Conditions | P388 lymphocytic leukemia cell line |
Why This Matters
This data demonstrates that incorporating the CBDCA ligand into a platinum(II) complex can yield a more potent cytotoxic agent than cisplatin itself, underscoring the ligand's value in developing next-generation chemotherapeutics.
- [1] Mansuri-Torshizi, H., Ghadimy, S., & Akbarzadeh, N. (2001). Synthesis, Characterization, DNA Binding and Cytotoxic Studies of Platinum(II) and Palladium(II) Complexes of the 2,2'-Bipyridine and an Anion of 1,1-Cyclobutanedicarboxylic Acid. Chemical and Pharmaceutical Bulletin, 49(12), 1517-1520. View Source
